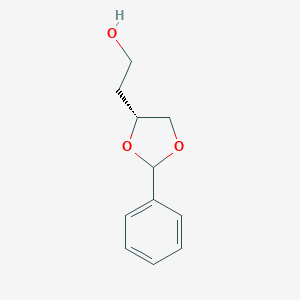

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Description

BenchChem offers high-quality (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOVEALVHXHJR-NFJWQWPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(O1)C2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Role of (4R)-Dioxolane Intermediates in Modern Pharmaceutical Chemistry: A Technical Guide

In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a drug molecule is paramount. This guide delves into the pivotal role of a specific class of chiral building blocks, (4R)-dioxolane intermediates, in the stereoselective synthesis of modern pharmaceuticals. We will explore their origin from the chiral pool, the mechanistic principles governing their stereocontrol, their application in the synthesis of market-leading drugs, and the practical considerations for their use in both laboratory and industrial settings. This document is intended for researchers, medicinal chemists, and process development scientists who seek a deeper understanding of how these versatile intermediates are leveraged to create safer and more effective medicines.

The Primacy of Chirality in Drug Design and the Rise of Chiral Pool Synthesis

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This means they interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, responsible for toxic side effects.[1] Consequently, the synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development.[1]

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure molecules provided by nature, such as amino acids, sugars, and terpenes.[2][3] Synthesizing complex chiral molecules from these readily available starting materials, a strategy known as chiral pool synthesis, is often more efficient and cost-effective than creating chirality from scratch.[4][5] Glycerol, a readily available and inexpensive byproduct of biodiesel production, is a key member of this chiral pool and serves as the primary precursor for many (4R)-dioxolane intermediates.[6][7][8]

(4R)-Dioxolane Intermediates: Structure, Synthesis, and Stereochemical Control

(4R)-Dioxolane intermediates are characterized by a five-membered ring containing two oxygen atoms, with a defined (R) stereochemistry at the 4-position. This chiral scaffold is typically derived from D-glyceraldehyde or L-serine. Two of the most prominent members of this class are (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)-Solketal, and (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

The synthesis of these intermediates often involves the protection of a diol functionality, which imparts conformational rigidity to the molecule. This rigidity is crucial for predictable stereochemical outcomes in subsequent reactions. The defined stereocenter at the 4-position acts as a powerful stereocontrolling element, directing the approach of incoming reagents to one face of the molecule over the other.

Mechanism of Stereocontrol: The Felkin-Anh Model

The stereoselectivity observed in nucleophilic additions to α-chiral aldehydes, such as (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, can be rationalized by the Felkin-Anh model.[9][10][11] This model predicts the diastereomeric outcome by considering the steric hindrance of the substituents on the adjacent chiral center. The largest group is positioned anti-periplanar to the incoming nucleophile, which attacks the carbonyl group at the Bürgi-Dunitz angle (approximately 107°).[9] This trajectory minimizes steric interactions, leading to the preferential formation of one diastereomer. In the case of (4R)-dioxolane aldehydes, the rigid ring structure locks the substituents, providing a highly predictable facial bias for nucleophilic attack.

Applications in Pharmaceutical Synthesis

The utility of (4R)-dioxolane intermediates spans a wide range of therapeutic areas, most notably in the development of antiviral and cardiovascular drugs.

Antiviral Nucleoside Analogs

(4R)-Dioxolane intermediates are instrumental in the synthesis of a class of antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs). These drugs mimic natural nucleosides and, once incorporated into the viral DNA chain by reverse transcriptase, terminate its elongation. The specific stereochemistry of the dioxolane ring is critical for the correct positioning of the molecule within the enzyme's active site.

Prominent examples include:

-

Amdoxovir (DAPD): A guanosine analog with activity against HIV. The synthesis involves the coupling of a purine base with a (2R,4R)-dioxolane intermediate.[12][13][14] Prodrugs of DAPD have been synthesized to enhance its anti-HIV activity.[12][13]

-

Dioxolane Thymine (DOT): Active against drug-resistant strains of HIV-1. The unique dioxolane ring is key to its activity against mutated reverse transcriptase enzymes.[15]

-

Dioxolane-derived 7-Deazapurine Nucleosides: These have shown potent activity against the Epstein-Barr virus (EBV).[16]

The synthesis of these nucleoside analogs generally involves the coupling of the chiral dioxolane intermediate with a heterocyclic base. The stereochemistry at the 4-position of the dioxolane dictates the anomeric configuration of the resulting nucleoside, which is crucial for biological activity.

Cardiovascular Drugs: Beta-Blockers

(4R)-Dioxolane intermediates, particularly (R)-Solketal, are valuable synthons in the asymmetric synthesis of beta-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension and angina. The therapeutic activity of many beta-blockers resides in a single enantiomer.

The synthesis of beta-blockers often utilizes the chiral epoxide derived from (R)-Solketal. This epoxide undergoes nucleophilic ring-opening with an appropriate amine to establish the key amino alcohol pharmacophore with the correct stereochemistry.

Other Therapeutic Areas

The application of (4R)-dioxolane intermediates extends beyond antivirals and beta-blockers:

-

Anticancer Agents: Novel 1,3-dioxolane derivatives have been synthesized and investigated as modulators to overcome multidrug resistance in cancer chemotherapy.[17] The MEK1/2 inhibitor Mirdametinib, used for treating neurofibromatosis type 1, is synthesized using an o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine intermediate.[18]

-

Leukotriene Biosynthesis Inhibitors: Chiral dioxolanes have been developed as potent inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. An asymmetric synthesis of these inhibitors was developed based on asymmetric dihydroxylation.[19]

-

Antibacterial and Antifungal Agents: A series of enantiomerically pure 1,3-dioxolanes have been synthesized and shown to exhibit significant antibacterial and antifungal activity.[20]

Experimental Protocols and Methodologies

To provide a practical context, this section outlines key experimental procedures involving (4R)-dioxolane intermediates.

Synthesis of Chiral Diols via Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes, which can then be converted to chiral dioxolanes.[12][21][22][23]

Protocol:

-

To a stirred solution of the alkene (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at room temperature, add AD-mix-β (1.4 g).

-

If the alkene is di- or tri-substituted, add methanesulfonamide (95 mg).

-

Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC). For less reactive alkenes, cooling to 0 °C may be necessary.

-

Quench the reaction by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with 2N KOH (if methanesulfonamide was used), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude diol by flash column chromatography on silica gel.

Wittig Olefination of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes.[24] When applied to (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, it allows for the stereocontrolled synthesis of chiral alkenes.

Protocol:

-

To a stirred suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride (1.2 mmol) dropwise.

-

Allow the resulting ylide solution to stir at room temperature for 30-60 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired alkene.

Industrial Scale-Up and Future Perspectives

The widespread use of (4R)-dioxolane intermediates in the pharmaceutical industry necessitates efficient and scalable synthetic routes. The production of (R)-Solketal from glycerol and acetone is a well-established industrial process.[25] However, challenges remain, particularly in the purification of enantiomerically pure intermediates and the cost-effective production of more complex dioxolane derivatives.

Future research in this area is likely to focus on the development of more efficient catalytic methods for the synthesis of these intermediates, including biocatalytic approaches. Furthermore, the exploration of novel (4R)-dioxolane-based scaffolds will undoubtedly lead to the discovery of new drug candidates with improved therapeutic profiles. The inherent advantages of these chiral building blocks—their ready availability, conformational rigidity, and predictable stereocontrol—ensure their continued importance in the ever-evolving landscape of pharmaceutical chemistry.

Conclusion

(4R)-Dioxolane intermediates represent a powerful and versatile class of chiral building blocks that have become indispensable in modern pharmaceutical synthesis. Their origin from the chiral pool, coupled with their ability to impart a high degree of stereocontrol in chemical reactions, has enabled the efficient and stereoselective synthesis of a wide range of life-saving drugs. A thorough understanding of their synthesis, reactivity, and the mechanistic principles governing their application is essential for any scientist involved in the design and development of new chiral pharmaceuticals. As the demand for enantiomerically pure drugs continues to grow, the role of (4R)-dioxolane intermediates is set to expand, further solidifying their position as a cornerstone of asymmetric synthesis in the pharmaceutical industry.

References

-

Felkin-Anh and Cram Chelate Models. (n.d.). In felkin-ahn and cram chelate. Retrieved from [Link]

-

Wikipedia. (2023). Asymmetric induction. Retrieved from [Link]

- Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry, 5(3), 1-4.

-

Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Retrieved from [Link]

- Evans, P. A., & Nelson, J. D. (1998). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 120(22), 5585–5586.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved from [Link]

- Narayanasamy, J., Pullaurla, M. R., Sharon, A., Wang, J., Schinazi, R. F., & Chu, C. K. (2007). Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Research, 75(3), 198–209.

- Mahreni, A., Marnoto, T., & Nur, M. M. A. (2019). Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminary study). IOP Conference Series: Journal of Physics: Conference Series, 1295, 012004.

-

(a) Synthesis of o-{[(4R)-2,2-dimethyl-1,3-dioxolan-4- yl]methyl}hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]

- Schmidt, M., Petzold, U., Wiese, M., & Dräger, B. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(7), 2586–2598.

-

Chiralpedia. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Retrieved from [Link]

-

DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. (n.d.). Retrieved from [Link]

- Zhang, Z., & Dove, A. P. (2014). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications.

- Zhang, W., Zhang, Y., & Zhang, X. (2015). Synthesis of Enantiopure β-Hydroxy-1,3-dioxolanes by Ir-Catalyzed Asymmetric Hydrogenation of α-(1,3-Dioxolane)-ketones. Organic Letters, 17(15), 3786–3789.

-

ResearchGate. (2015). (PDF) CHIRAL SYNTHESIS: AN OVERVIEW. Retrieved from [Link]

- Singh, A. K., et al. (2022). Synthesis and Antiviral Evaluation of Unexplored Dioxolane-Derived 7-Deazapurine Nucleoside Analogues against Epstein–Barr Virus (EBV). ACS Medicinal Chemistry Letters, 13(10), 1635-1642.

- Monbaliu, J.-C. M., & Maladry, F. (2024). Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. Green Chemistry.

-

Patsnap Eureka. (2025). Glycerol as a Versatile Building Block in Green Chemistry. Retrieved from [Link]

-

Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

- Chu, C. K., Yadav, V., Chong, Y. H., & Schinazi, R. F. (2005). (-)-(2R,4R)-1-(2-hydroxymethyl-1,3-dioxolan-4-yl)-thymine against drug-resistant HIV-1 mutants and studies of its molecular mechanism. Journal of Medicinal Chemistry, 48(12), 3949–3952.

- Narayanasamy, J., Pullaurla, M. R., Sharon, A., Wang, J., Schinazi, R. F., & Chu, C. K. (2007). Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs. Antiviral Research, 75(3), 198-209.

- Zahoor, A. F., & Mojzych, M. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722.

- Tiecco, M., Testaferri, L., Temperini, A., Terlizzi, R., & Marini, F. (2004). Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones. The Journal of Organic Chemistry, 69(17), 5789–5792.

- Google Patents. (n.d.). Process for production of 1,3-dioxolane.

- Crawley, G. C., & Briggs, M. T. (1995). Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxylation. Journal of Medicinal Chemistry, 38(20), 3951–3956.

-

ResearchGate. (n.d.). Reactions in which glycerol is used as a building block to make more-complex molecules. Retrieved from [Link]

- Bìr Cek, N., Alp, M., Gök, Y., & Ceylan, M. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(6), 7264–7276.

-

Dr. Sharon Group. (n.d.). List Of Publications. Retrieved from [Link]

- Lorenz, J. C., Frohn, M., Zhou, X., Zhang, J. R., Tang, Y., Burke, C., & Shi, Y. (2005). Transition state studies on the dioxirane-mediated asymmetric epoxidation via kinetic resolution and desymmetrization. The Journal of Organic Chemistry, 70(8), 2904–2911.

- Ramage, R., & Sweeney, J. B. (1990). Dioxolanones as synthetic intermediates. Part 4. Biomimetic synthesis of multicolanic acid. Journal of the Chemical Society, Perkin Transactions 1, 1531-1537.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

- S. S. Williams, E. T. Bergstrom, D. T. Gjerde. (2001). The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD).

- Power, L. A., Slawin, A. M. Z., & Moody, C. J. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845.

- Badowski, P., et al. (2023). Efficient Synthesis of Novel 10R-Pyrido[4,3-a]Phenazines, Including the Series Progenitor. Molecules, 28(15), 5786.

Sources

- 1. ethz.ch [ethz.ch]

- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

- 3. bccollegeasansol.ac.in [bccollegeasansol.ac.in]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Glycerol as a Versatile Building Block in Green Chemistry [eureka.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Synthesis and anti-HIV activity of (-)-beta-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD) (amdoxovir) and (-)-beta-D-(2R,4R)-1,3-dioxolane guanosine (DXG) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dr. Sharon Group - List Of Publications [dder.in]

- 15. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rroij.com [rroij.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Regioselective Ring Opening of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

This Application Note provides a comprehensive technical guide for the regioselective reductive ring opening of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane . This substrate, a derivative of the chiral pool molecule (S)-1,2,4-butanetriol, serves as a critical intermediate in the synthesis of bioactive lipids, nucleoside analogs, and complex natural products.

Introduction & Mechanistic Principles

The substrate, (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (hereafter referred to as Compound 1 ), is the 1,2-O-benzylidene acetal of 1,2,4-butanetriol. The 1,3-dioxolane ring contains two non-equivalent oxygen atoms:

-

O1 (Position 1): Adjacent to the unsubstituted C5 methylene group (Primary-like, less sterically hindered).

-

O3 (Position 3): Adjacent to the C4 substituted methine group (Secondary-like, more sterically hindered).

Reductive cleavage of the acetal functionality allows for the differentiation of the C1 and C2 hydroxyl groups. By selecting the appropriate reducing agent and Lewis acid, one can regioselectively cleave the C-O bond to yield either the primary alcohol/secondary benzyl ether or the primary benzyl ether/secondary alcohol .

Mechanistic Control of Regioselectivity

The regioselectivity is governed by the site of Lewis acid coordination and the mechanism of hydride delivery:

-

Coordination Control (DIBAL-H):

-

Mechanism: Diisobutylaluminum hydride (DIBAL-H) acts as both a Lewis acid and a hydride donor. Due to steric bulk, the aluminum center preferentially coordinates to the less hindered oxygen (O1) .

-

Cleavage: Hydride delivery to the acetal carbon (C2) triggers the cleavage of the activated C2-O1 bond.

-

Product: The oxygen at O1 becomes an aluminum alkoxide (hydrolyzes to a Primary Alcohol ), while O3 retains the benzyl group (forming a Secondary Benzyl Ether ).

-

-

Lewis Acid Control (LiAlH₄ / AlCl₃):

-

Mechanism: A strong, separate Lewis acid (e.g., AlCl₃) coordinates to the less hindered oxygen (O1) .

-

Cleavage: An external hydride source (LiAlH₄) attacks the acetal carbon. The C2-O1 bond breaks as the leaving group.

-

Product: Similar to DIBAL-H, this often yields the secondary ether. However, with specific Lewis acids (e.g.,

) or silane reagents, the mechanism can shift to "reversal of polarity" or steric-directed attack, allowing access to the Primary Benzyl Ether . Note: For 4-alkyl-1,3-dioxolanes, LiAlH₄/AlCl₃ often favors the primary benzyl ether due to complex aggregate formation that differs from the DIBAL model.

-

Reaction Pathway Diagram

Experimental Protocols

Protocol A: Synthesis of 2-O-Benzyl-1,2,4-butanetriol (DIBAL-H Method)

Target: Secondary Benzyl Ether / Primary Alcohol

Rationale: The free hydroxyl group on the ethyl side chain requires one equivalent of hydride for deprotonation before the reduction can proceed. Therefore, at least 2.5–3.0 equivalents of DIBAL-H are necessary.

Materials

-

Substrate: (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (1.0 eq)

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexane) (3.0 eq)

-

Solvent: Anhydrous Toluene (0.1 M concentration)

-

Quench: Methanol, Saturated aqueous Rochelle’s salt (Sodium potassium tartrate)

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Dissolution: Charge the flask with Compound 1 (e.g., 1.0 g, 4.8 mmol) and anhydrous Toluene (48 mL). Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DIBAL-H (14.4 mL, 14.4 mmol, 3.0 eq) dropwise via syringe over 20 minutes.

-

Note: Gas evolution (

) will occur as the free hydroxyl is deprotonated. Maintain internal temperature < -70°C.

-

-

Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to Room Temperature (RT) slowly over 2–3 hours. Stir at RT for an additional 12 hours.[1]

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting acetal (

) should disappear, and a more polar spot (

-

-

Quenching (Critical): Cool the mixture to 0°C.

-

Slowly add Methanol (5 mL) dropwise to quench excess hydride (Caution: Vigorous bubbling).

-

Add saturated aqueous Rochelle’s salt solution (50 mL).

-

-

Workup: Vigorously stir the biphasic mixture at RT for 2–4 hours until the two layers become clear and the aluminum emulsion dissipates.

-

Tip: If the emulsion persists, add a small amount of solid NaCl or slightly warm the mixture.

-

-

Extraction: Separate the layers. Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic phases, wash with brine, dry over

, and concentrate in vacuo. -

Purification: Purify by flash column chromatography (

, gradient 0-10% MeOH in DCM) to yield 2-O-Benzyl-1,2,4-butanetriol as a colorless oil.

Protocol B: Synthesis of 1-O-Benzyl-1,2,4-butanetriol (LiAlH₄/AlCl₃ Method)

Target: Primary Benzyl Ether / Secondary Alcohol

Rationale: The combination of

Materials

-

Substrate: (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane (1.0 eq)

-

Reagents:

(2.0 eq), -

Solvent: Anhydrous

and

Step-by-Step Procedure

-

Reagent Preparation: In a flame-dried flask under

, suspend -

Substrate Addition: Dissolve Compound 1 (1.0 g, 4.8 mmol) in anhydrous

(20 mL). Add this solution dropwise to the hydride mixture at 0°C. -

Reaction: Allow the mixture to warm to RT and stir for 2 hours.

-

Quenching: Cool to 0°C. Carefully add water (0.4 mL), then 15% NaOH (0.4 mL), then water (1.2 mL) (Fieser workup).

-

Workup: Dilute with

, add anhydrous -

Purification: Concentrate the filtrate and purify by flash chromatography (Hexane/EtOAc gradient) to yield 1-O-Benzyl-1,2,4-butanetriol .

Analytical Comparison

Distinguishing the two regioisomers is critical. Use

| Feature | 2-O-Benzyl (Product A) | 1-O-Benzyl (Product B) |

| Structure | ||

| Methine | Methine | |

| C2 signal | C2 signal | |

| C1 signal | C1 signal |

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Low Yield | Incomplete deprotonation of side-chain OH. | Ensure |

| No Reaction | Temperature too low for hydride transfer. | Allow DIBAL reaction to warm to RT; -78°C is only for addition. |

| Emulsion during Workup | Aluminum salts forming gels. | Use Rochelle’s salt (Sat. K-Na Tartrate) and stir for >3 hours. Alternatively, use 15% NaOH carefully. |

| Wrong Regioisomer | Lewis acid strength mismatch. | For strictly 1-O-Bn, consider using |

References

-

Regioselective Cleavage of 4-Substituted-1,3-Dioxolanes

- Goldman, B. E.; Kishi, Y. J. Org. Chem.1999, 64, 5029.

- Takano, S.; Akiyama, M.; Sato, S.; Ogasawara, K. Chem. Lett.1983, 12, 1593.

- Title: A Facile Cleavage of Benzylidene Acetals with Diisobutylaluminum Hydride.

-

URL: [Link]

-

General Reductive Opening Protocols

- Smith, A. B.; Hale, K. J.; Laakso, L. M.; Chen, K.; Riéra, A. Tetrahedron Lett.1989, 30, 6963.

- Title: Regioselective reductive cleavage of acetals.

-

URL: [Link]

-

Synthesis of 1,2,4-Butanetriol Derivatives

- Niu, W.; Molefe, M. N.; Frost, J. W. J. Am. Chem. Soc.2003, 125, 12998.

- Title: Microbial Synthesis of the Energetic M

-

URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane Synthesis

Current Status: Active Subject: Yield Optimization & Troubleshooting Guide Applicable Reaction: Acetalization of (R)-1,2,4-butanetriol with Benzaldehyde

Executive Summary

The synthesis of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane typically involves the condensation of (R)-1,2,4-butanetriol with benzaldehyde . While the 1,2-diol protection (forming the 5-membered dioxolane ring) is kinetically and thermodynamically favored over the 1,3-protection (forming the 7-membered ring), users frequently report yields below 60%.

Root Cause Analysis: Low yields are rarely due to lack of reactivity.[1] They stem from three specific failure points:

-

Thermodynamic Stalling: Inefficient water removal prevents the equilibrium from shifting fully to the product.

-

Workup Loss: The product contains a free primary hydroxyl group, increasing its water solubility. Standard aqueous washes often discard significant product.

-

Oligomerization: The free hydroxyl group can participate in competing intermolecular acetalization if the concentration is too high.

Module 1: Critical Troubleshooting (Q&A)

Q1: My reaction stalls at 70-80% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You have hit the thermodynamic equilibrium limit. Technical Insight: The reaction generates water. Once the water concentration reaches a critical threshold, the hydrolysis rate equals the formation rate. Adding acid catalyst (e.g., p-TsOH) only speeds up the rate at which you reach this unfavorable equilibrium; it does not shift the position.

Corrective Action:

-

Method A (Dean-Stark): Ensure your solvent (Toluene or Benzene) is actively refluxing and the trap is actually collecting water. Crucial: Wrap the side arm in foil/insulation to prevent premature condensation of the azeotrope before it hits the condenser.

-

Method B (The "Yield-Booster" Switch): Switch from Benzaldehyde to Benzaldehyde Dimethyl Acetal .

-

Why: This reaction produces Methanol instead of Water. Methanol is much easier to remove via distillation or molecular sieves, driving the reaction to >95% completion.

-

Q2: I see the product on TLC, but after aqueous workup, I lose 40% of my mass.

Diagnosis: Partition Coefficient Failure. Technical Insight: Your product is a "mono-protected" triol. It still possesses a polar hydroxyethyl tail. In a standard Et2O/Water or DCM/Water extraction, a significant portion of the product partitions into the aqueous phase, especially if the water is neutral or basic.

Corrective Action:

-

Salting Out: Saturate the aqueous layer with NaCl before extraction. This decreases the solubility of organic compounds in the water (Salting-out effect).

-

Solvent Switch: Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or Ether. This mixture is much better at pulling polar alcohols out of the aqueous phase.

-

Solid Phase Workup (Recommended): If using a solid acid catalyst (e.g., Amberlyst-15 or Camphorsulfonic acid), do not do an aqueous wash. Simply filter off the catalyst and concentrate.

Q3: I am getting a mixture of two spots on TLC. Is this an impurity?

Diagnosis: Likely Diastereomers (Cis/Trans isomers). Technical Insight: The C2 position (the acetal carbon) becomes a new stereocenter upon ring closure. You will form both the cis and trans isomers relative to the C4 substituent.

-

Trans (Anti): Usually the thermodynamic product (phenyl group equatorial).

-

Cis (Syn): Kinetic product. Guidance: This is not necessarily "yield loss." If your downstream chemistry tolerates the mixture, carry both. If you need a single isomer, you must perform a careful crystallization or column chromatography, but acknowledge that your isolated yield of a single isomer will inherently be lower.

Module 2: Optimized High-Yield Protocols

Protocol A: The "Gold Standard" (Acetal Exchange Method)

Recommended for yields >90% and simplified workup.

| Parameter | Specification | Rationale |

| Substrate | (R)-1,2,4-Butanetriol (1.0 equiv) | Chiral scaffold. |

| Reagent | Benzaldehyde Dimethyl Acetal (1.2 equiv) | Produces MeOH byproduct; drives equilibrium. |

| Catalyst | CSA (Camphorsulfonic acid) (0.05 equiv) | Soluble organic acid; milder than p-TsOH. |

| Solvent | DCM or Acetone (Dry) | Low boiling point allows easy removal. |

| Conditions | Room Temp, 4-12 hours | Kinetic control prevents oligomerization. |

Step-by-Step:

-

Dissolve (R)-1,2,4-Butanetriol in dry DCM (0.2 M concentration).

-

Add Benzaldehyde Dimethyl Acetal (1.2 equiv).[2]

-

Add CSA (5 mol%).

-

Stir at RT under Nitrogen.

-

Monitoring: Check TLC. The spot for the triol (baseline) should disappear.

-

Quench: Add Triethylamine (0.1 equiv) to neutralize the acid. Do not skip this. Acidic concentration leads to decomposition.

-

Workup: Concentrate directly. If salts precipitate, filter through a small pad of silica.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "Traditional" Method (Dean-Stark)

Use only if Benzaldehyde Dimethyl Acetal is unavailable.

-

Setup: Flask + Dean-Stark Trap + Reflux Condenser.

-

Solvent: Toluene (Reagent Grade).

-

Reagents: Triol (1.0 equiv) + Benzaldehyde (1.1 equiv) + p-TsOH (0.02 equiv).

-

Process: Reflux vigorously. You must see water droplets separating in the trap.

-

Stop Point: When water evolution ceases (usually 4-6 hours).

-

Critical Workup: Cool to RT. Add solid NaHCO3 to neutralize. Filter. Evaporate Toluene. Avoid aqueous extraction if possible.

Module 3: Troubleshooting Logic Tree

Figure 1: Decision matrix for diagnosing yield loss in acetal synthesis. Follow the path based on TLC observations.

Module 4: Comparative Data

Table 1: Efficiency of Water Removal Methods for 1,3-Dioxolane Formation

| Method | Typical Conversion (6h) | Isolated Yield | Notes |

| Standard Reflux (No Trap) | ~65% | 50-60% | Equilibrium limited. Not recommended. |

| Dean-Stark (Toluene) | 85-90% | 75-80% | Requires high heat (110°C); risk of polymerization. |

| Molecular Sieves (3Å) | 90-95% | 80-85% | Good for small scale; sieves can clog stirring. |

| Acetal Exchange (Protocol A) | >98% | 92-96% | Best Method. Irreversible removal of MeOH. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection of 1,2-Diols as Cyclic Acetals).

-

Organic Chemistry Portal. (n.d.). Benzylidene Acetals - Stability and Synthesis. Retrieved from

-

Sun, L., et al. (2016).[4][5] "Synthetic pathway optimization for improved 1,2,4-butanetriol production." Journal of Industrial Microbiology and Biotechnology, 43(1), 67-78.[5] (Context on 1,2,4-butanetriol reactivity).

- Hibbert, H., & Morazain, J. G. (1923). "The preparation of cyclic acetals from 1,2,4-butanetriol." Canadian Journal of Research. (Foundational text on regioselectivity of 1,2,4-triol protection).

Sources

- 1. reddit.com [reddit.com]

- 2. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Benzylidene Acetals [organic-chemistry.org]

- 4. sylzyhg.com [sylzyhg.com]

- 5. Synthetic pathway optimization for improved 1,2,4-butanetriol production - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Viscous Dioxolane Derivatives

Status: Active Agent: Senior Application Scientist Ticket ID: PUR-DXL-001 Subject: Advanced purification protocols for high-viscosity, acid-sensitive 1,3-dioxolane derivatives.[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your dioxolane derivative (acetal/ketal) is behaving like a stubborn oil—refusing to crystallize, streaking on columns, or decomposing during distillation.[1]

Viscous dioxolanes often possess high boiling points and significant intermolecular forces (hydrogen bonding or Van der Waals interactions from bulky substituents).[1] Furthermore, the 1,3-dioxolane ring is thermodynamically stable to bases but kinetically labile to acids .[1] The combination of high viscosity (requiring heat to move) and trace acid impurities is the primary cause of yield loss via hydrolysis [1, 2].

This guide prioritizes non-destructive isolation and acid-free workflows .[1]

Module 1: Pre-Purification & Stability (Critical)

Q: My product decomposes back to the starting aldehyde/ketone during workup. Why? A: This is "Acid-Catalyzed Hydrolysis."[1] Even trace amounts of unquenched acid catalyst (p-TSA, H₂SO₄) combined with the heat of a rotary evaporator will cleave the dioxolane ring.

Protocol: The "Zero-Acid" Quench Before any thermal stress (distillation or evaporation), you must ensure the crude matrix is slightly basic.[1]

-

Neutralization: If you used a homogeneous acid catalyst, do not just wash with water.[1] Wash the organic phase with saturated aqueous NaHCO₃ or 10% NaOH until the aqueous layer pH is >8.

-

Solid Phase Buffering: For extremely sensitive acetals, add 1% w/w solid Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) directly to the organic solvent before evaporation.[1] This acts as a buffer against adventitious acidity from silica or glass surfaces [3].[1]

-

Validation: Take a small aliquot, dissolve in wet CDCl₃, and run an NMR. If you see aldehyde peaks appear over time, your product is hydrolyzing in the tube—add solid K₂CO₃ to the NMR tube to stabilize.

Module 2: Distillation of Viscous Oils

Q: My compound has a predicted boiling point >200°C. Standard distillation causes charring. How do I purify it? A: Viscous liquids suffer from poor heat transfer.[1] In a standard pot still, the liquid at the flask wall burns before the bulk liquid vaporizes. You must switch to Short Path or Wiped Film techniques to minimize "residence time" (thermal history).[1]

Workflow: High-Vacuum Short Path Distillation

-

Equipment: Short path distillation head (vigreux columns are too restrictive for viscous oils).[1]

-

Vacuum Requirement: High vacuum (<0.1 mmHg) is non-negotiable to lower the bp to <150°C.[1]

-

The "Sweating" Technique:

DOT Diagram: Distillation Decision Matrix

Caption: Decision logic for selecting the correct thermal separation method based on boiling point and thermal stability.

Module 3: Chromatographic Techniques

Q: My product streaks on the TLC plate and vanishes on the column. Is silica incompatible? A: Yes, standard Silica Gel 60 is slightly acidic (pH ~6.5).[1] This acidity is sufficient to hydrolyze sensitive dioxolanes during the slow passage through a column [4].[1]

Protocol: Basified Silica Chromatography You must "poison" the acidic sites on the silica.

-

Slurry Preparation: Prepare your silica slurry using your mobile phase (e.g., Hexane/EtOAc) doped with 1% Triethylamine (TEA) .[1]

-

Column Packing: Pour the slurry and flush with 2 column volumes of the TEA-doped solvent.

-

Elution: Run the column with your standard solvent system. You can remove the TEA from the eluent now, or keep it at 0.5% if the compound is ultra-labile.

-

Alternative: Use Neutral or Basic Alumina (Activity Grade III).[1] Alumina is less resolving than silica but chemically safer for acetals.[1]

Module 4: Crystallization of "Uncrystallizable" Oils

Q: My product is 95% pure but remains a thick syrup. How do I force crystallization? A: Viscous dioxolanes often "oil out" because the kinetic barrier to nucleation is high—the molecules move too slowly to align into a lattice.

Protocol: The Acetonitrile Freeze & Trituration This method uses solubility changes at low temperatures to force lattice formation [5].

-

Dissolution: Dissolve the viscous oil in the minimum amount of warm Acetonitrile (MeCN) or Isopropanol.[1]

-

The Freeze: Place the flask in a -20°C freezer (or dry ice/acetone bath) and leave it undisturbed for 24 hours.

-

Trituration: If an oil separates at the bottom (oiling out), decant the supernatant.[1] Add cold n-Hexane or Pentane to the oil and scratch the flask walls vigorously with a glass rod.[1] The mechanical energy + non-polar solvent often triggers rapid crystallization.[1]

-

Seed: If you get even one crystal, save it. "Seeding" the next batch is the most reliable method for viscous oils.

Troubleshooting & Data Matrix

Table 1: Common Failure Modes and Solutions

| Symptom | Root Cause | Corrective Action |

| Smell of aldehyde/ketone | Hydrolysis due to acidity.[1] | Wash w/ NaHCO₃; Add 1% TEA to solvents.[1] |

| "Oiling out" in recrystallization | Solvent too polar or cooling too fast.[1] | Re-dissolve; add non-polar co-solvent (Hexane) slowly; scratch glass.[1] |

| Darkening/Charring during distillation | Pot temperature too high; residence time too long. | Switch to High Vacuum (<0.1 mmHg) and Short Path setup.[1] |

| NMR shows broad/split peaks | Diastereomers (if chiral) or restricted rotation (viscosity).[1] | Run High-Temperature NMR (50°C) to sharpen peaks; check for cis/trans isomers.[1] |

| Product solidifies in condenser | Melting point is higher than condenser temp.[1] | Use an air condenser or warm water (40°C) in the condenser jacket. |

Experimental Workflow: Synthesis to Isolation

DOT Diagram: The "Safe Path" Workflow

Caption: Integrated workflow ensuring acid neutralization prior to thermal or chromatographic purification.

References

-

Vertex AI Search. (2024).[1] Purification of acid sensitive acetals and ketals. 2

-

Mota, C. J. A., et al. (2010).[1] Glycerin derivatives as fuel additives: The addition of glycerol/acetone ketal (solketal) in gasolines.[3][4] Energy & Fuels. 3[5]

-

University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Acid Sensitive Compounds. 6

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][7] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Referenced via Organic Chemistry Portal). 7

-

Edelmann, F. T. (2021).[1][8] How can I crystallize viscous liquids? ResearchGate.[1][9] 8

Sources

- 1. Dioxolane - Wikipedia [en.wikipedia.org]

- 2. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Continuous Valorization of Glycerol into Solketal: Recent Advances on Catalysts, Processes, and Industrial Perspectives [mdpi.com]

- 4. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]

- 5. CN101282958A - Process for preparing dioxolanes - Google Patents [patents.google.com]

- 6. Chromatography [chem.rochester.edu]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Solvent-Mediated Stability of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Executive Summary

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral benzylidene acetal. While robust under basic and neutral conditions, this molecule exhibits extreme sensitivity to Brønsted acids and electrophilic solvents . The 2-phenyl substituent stabilizes the intermediate oxocarbenium ion, significantly lowering the activation energy for hydrolysis compared to simple alkyl acetals.

This guide addresses the three most common failure modes reported by users:

-

Spontaneous degradation in chlorinated solvents.

-

Transacetalization in alcoholic media.

-

Isomerization (cis/trans scrambling) during workup.

Module 1: The Chlorinated Solvent Trap (CHCl₃ / DCM)

User Question:

"I dissolved my pure compound in CDCl₃ for NMR, and within 30 minutes, the spectrum showed benzaldehyde and a diol. Is my compound inherently unstable?"

Technical Analysis:

Your compound is likely stable, but your solvent is not. Chloroform (

For a benzylidene acetal, even ppm levels of HCl are sufficient to catalyze ring opening. The mechanism proceeds via the protonation of the acetal oxygen, followed by cleavage to a resonance-stabilized benzylic oxocarbenium ion.

Troubleshooting Protocol: Solvent Stabilization

Do not use untreated chlorinated solvents for storage or analysis.

| Step | Action | Scientific Rationale |

| 1 | Check Stabilizer | Ensure your |

| 2 | Neutralization | Pass the solvent through a short plug of Basic Alumina or store over anhydrous |

| 3 | NMR Alternative | Use |

Module 2: Protic Solvents & Transacetalization

User Question:

"Can I recrystallize this intermediate from Methanol or Ethanol?"

Technical Analysis:

Strictly No. While acetals are often synthesized in alcohols, they exist in an equilibrium. In the presence of a large excess of MeOH (solvent quantity) and any trace acidity, the thermodynamic equilibrium shifts. The methoxy groups of the solvent will displace the diol backbone, effectively "chopping" your molecule into dimethyl acetal (benzaldehyde dimethyl acetal) and the free triol.

Solvent Compatibility Matrix

| Solvent Class | Suitability | Risk Factor | Recommendation |

| Chlorinated ( | Low | Acidic impurities (HCl). | Must neutralize with basic alumina. |

| Alcohols (MeOH, EtOH) | Critical | Transacetalization. | AVOID completely. |

| Ethers (THF, | High | Peroxide formation (long term). | Excellent for reactions; use BHT-stabilized. |

| Polar Aprotic (DMF, DMSO) | High | Hygroscopicity. | Good stability, but difficult to remove. |

| Aromatics (Toluene) | Excellent | None. | Ideal for storage and azeotropic drying. |

Module 3: Mechanism & Visualization

Understanding the failure mode is critical for prevention. The diagram below illustrates the acid-catalyzed decomposition pathway that occurs in "wet" or acidic solvents.

Figure 1: Acid-Catalyzed Hydrolysis Pathway

Caption: The 2-phenyl group stabilizes the oxocarbenium intermediate (red), accelerating the rate of ring opening compared to non-aromatic acetals.

Module 4: Isomerization Risks (Cis/Trans)

User Question:

"My compound started as a single spot on TLC, but after sitting in solution, it split into two close spots. Why?"

Technical Analysis:

The 1,3-dioxolane ring substituted at C2 and C4 can exist as cis and trans diastereomers.

-

Kinetic Product: Often formed during synthesis.

-

Thermodynamic Product: The equilibrium ratio favored by stability.

In the presence of trace acid (even from silica gel during chromatography), the ring can reversibly open and close (via the oxocarbenium ion shown in Figure 1). This allows the substituents to rotate and re-close in the thermodynamically preferred orientation.

Prevention:

-

Pre-treat Silica Gel with 1% Triethylamine (

) in Hexanes before loading the column. This neutralizes the acidic sites on the silica surface.

Module 5: Troubleshooting Workflow

Use this decision tree to diagnose stability issues in your current workflow.

Figure 2: Solvent Selection & Troubleshooting Tree

Caption: Logic flow for diagnosing decomposition and selecting appropriate solvents for (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed data on the stability of benzylidene acetals vs. pH).

-

Cordes, E. H., & Bull, H. G. (1974). Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters. Chemical Reviews, 74(5), 581–603. (Foundational kinetics of A-1 mechanism).

-

Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT-NMR Spectra. (Reference for solvent impurity peaks in Chloroform).

-

Organic Chemistry Portal. (2023). 1,3-Dioxolanes - Synthesis and Stability. (General reactivity profiles).

-

Williams, D. B. G., & Lawton, M. (2005). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24). (Protocols for drying solvents to prevent hydrolysis).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.